molecular formula C18H21FN4O2 B11007694 N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11007694
M. Wt: 344.4 g/mol
InChI Key: LOIZGTUWGTXIQC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Indazole Core: The synthesis begins with the preparation of the 4-fluoro-1H-indazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be done through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Amide Bond Formation: The final step is the coupling of the cyclohexylamine with the pyrrolidine-indazole intermediate to form the desired amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine site.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Pharmacology: Researchers can study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

When compared to similar compounds, N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

    N-cyclohexyl-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclohexyl-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

    N-cyclohexyl-1-(4-nitro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a nitro group instead of fluorine.

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21FN4O2/c19-13-7-4-8-14-16(13)17(22-21-14)23-10-11(9-15(23)24)18(25)20-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,20,25)(H,21,22)

InChI Key

LOIZGTUWGTXIQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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